3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
3-(3,4-Dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazoloquinoline core fused with a [1,3]dioxolo ring system. Its molecular structure includes a 3,4-dimethylphenyl substituent at position 3 and a 2-fluorobenzyl group at position 3.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-8-[(2-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O2/c1-15-7-8-17(9-16(15)2)25-20-13-30(12-18-5-3-4-6-21(18)27)22-11-24-23(31-14-32-24)10-19(22)26(20)29-28-25/h3-11,13H,12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIVSWLSNOTJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=CC=C6F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3,4-Dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline (CAS Number: 902597-97-1) is a complex organic compound belonging to the class of pyrazoloquinoline derivatives. Its unique bicyclic structure features a pyrazole ring fused with a quinoline system, which is further substituted with a 3,4-dimethylphenyl group and a 2-fluorobenzyl group. This structural configuration is believed to contribute significantly to its potential biological activities.
- Molecular Formula : C26H20FN3O2
- Molecular Weight : 425.5 g/mol
- Structure Characteristics : The compound contains both dioxole and fluorobenzyl substituents that enhance its selectivity and potency compared to other derivatives lacking these features.
Biological Activity Overview
The biological activities of pyrazoloquinoline derivatives, including the target compound, have been extensively studied. These compounds are known for their diverse pharmacological properties. The following sections detail specific biological activities reported in literature.
Antimicrobial Activity
Research has shown that pyrazoloquinoline derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains:
| Compound | Activity | Reference |
|---|---|---|
| 3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline | Anti-inflammatory | |
| 4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid | Anticancer | |
| 1H-pyrazolo[3,4-b]quinoline | Antimicrobial |
In particular, the presence of the fluorobenzyl group enhances the compound's interaction with bacterial cell membranes, potentially leading to increased antibacterial activity.
Anticancer Activity
The anticancer potential of pyrazoloquinolines has been investigated through various in vitro studies. Notably, compounds similar to the target compound have exhibited cytotoxic effects against breast cancer cell lines:
- MTT Assay Results : Compounds demonstrated stronger cytotoxic activity than cisplatin in MCF-7 and MDA-MB-231 breast cancer cells.
- Mechanism of Action : Some compounds promoted apoptosis through caspase activation and inhibited NF-κB expression, which is crucial for cancer cell survival .
Case Studies and Research Findings
Several studies have focused on synthesizing and testing derivatives of pyrazoloquinolines for their biological activities:
- Synthesis and Testing : A study synthesized several new derivatives and evaluated their antimicrobial activity using the agar diffusion method against strains like Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
- Structure-Activity Relationship (SAR) : The inclusion of specific substituents such as fluorobenzyl has been linked to enhanced biological activity. The dioxole moiety allows for various electrophilic reactions that may contribute to the overall efficacy of these compounds .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that derivatives of pyrazoloquinolines exhibit significant anti-inflammatory properties. The compound has been studied for its ability to inhibit the production of nitric oxide (NO), a marker of inflammation.
Mechanism of Action :
- The anti-inflammatory effects are primarily attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Summary of Anti-inflammatory Activity
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| This compound | TBD | TBD |
| 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline | 0.39 | 9% |
| 4-(3-amino-1H-pyrazolo[4,3-c]-quinolin-4-ylamino)benzoic acid | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines.
Mechanism of Action :
- The anticancer activity is believed to be mediated through oxidative stress-induced DNA damage and apoptosis.
Table 2: Summary of Anticancer Activity
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | TBD | Oxidative stress |
| H460 | TBD | DNA damage |
| HCT116 | TBD | Apoptosis |
Case Studies
Recent studies have focused on the structure-activity relationship (SAR) of pyrazoloquinolines:
- Study on LPS-induced Inflammation : Modifications in the structure significantly affected the inhibitory potency on NO production.
- Cytotoxicity Evaluation : Various derivatives were assessed for their cytotoxic effects on cancer cell lines, establishing a correlation between structural features and biological activity.
Comparison with Similar Compounds
Substituent Effects
Fused-Ring Systems
- [1,3]Dioxolo vs. [1,4]Dioxino: The target’s [1,3]dioxolo ring (five-membered) imposes greater steric constraints than the [1,4]dioxino ring (six-membered), which could influence binding pocket compatibility .
- Pyrrolo vs.
Physicochemical Properties
- Methoxy Groups : The 7,8-dimethoxy analog (484.94 g/mol) demonstrates enhanced aqueous solubility compared to the target compound, which lacks polar substituents .
- Carboxylate Esters : The ethyl carboxylate group in compound 7f (410.43 g/mol) introduces ionizable functionality, which may improve pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
